molecular formula C11H9ClN4S B2747863 4-(6-Chloro-2-methyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine CAS No. 886507-31-9

4-(6-Chloro-2-methyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine

Cat. No. B2747863
CAS RN: 886507-31-9
M. Wt: 264.73
InChI Key: CENWSXKKVBDBGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-Chloro-2-methyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine, also known as CMI, is a compound that has been of interest to researchers due to its potential as a therapeutic agent. This molecule has been shown to have several biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. In

Mechanism of Action

The mechanism of action of 4-(6-Chloro-2-methyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine is not fully understood, but studies have suggested that it may act through several different pathways. One proposed mechanism is the inhibition of the NF-κB signaling pathway, which plays a key role in the regulation of inflammation and cell survival. This compound has also been shown to inhibit the activity of several enzymes involved in DNA replication and repair, which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor effects, this compound has been shown to have anti-viral effects against several types of viruses, including hepatitis C virus and human immunodeficiency virus (HIV). This compound has also been shown to have antioxidant effects, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(6-Chloro-2-methyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine in lab experiments is its broad range of biological activities, which make it a useful tool for studying several different disease processes. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which may make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on 4-(6-Chloro-2-methyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine. One area of research could focus on the development of more efficient synthesis methods for this compound, which could increase its availability for research and potential therapeutic use. Another area of research could focus on the development of this compound derivatives with improved solubility and bioavailability. Finally, research could focus on the use of this compound in combination with other therapeutic agents to enhance its anti-inflammatory and anti-tumor effects.

Synthesis Methods

The synthesis of 4-(6-Chloro-2-methyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine involves a multi-step process that starts with the reaction of 6-chloro-2-methylimidazo[1,2-a]pyridine with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then reacted with 2-bromo-1-chloroethane to form the desired product, this compound. The overall yield of this synthesis method is approximately 30%.

Scientific Research Applications

4-(6-Chloro-2-methyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine has been the subject of several scientific studies due to its potential as a therapeutic agent. One area of research has focused on the anti-inflammatory effects of this compound. Studies have shown that this compound inhibits the production of pro-inflammatory cytokines and chemokines, which play a role in the development of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research has focused on the anti-tumor effects of this compound. Studies have shown that this compound inhibits the growth of several types of cancer cells, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

4-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4S/c1-6-10(8-5-17-11(13)15-8)16-4-7(12)2-3-9(16)14-6/h2-5H,1H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENWSXKKVBDBGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=C(C=CC2=N1)Cl)C3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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